molecular formula C17H24N2O B5508233 3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline

3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline

Cat. No.: B5508233
M. Wt: 272.4 g/mol
InChI Key: POHQUARTWZTGFE-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a morpholine ring attached to the isoquinoline core, along with two ethyl groups at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with morpholine under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the isoquinoline or morpholine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities with this compound but differ in their functional groups and biological activities.

    Morpholine Derivatives: Compounds such as 4-(2-chloroethyl)morpholine and 4-(2-hydroxyethyl)morpholine have a morpholine ring but differ in their substituents and overall structure.

    Unique Features: The presence of both the morpholine ring and the diethyl groups in this compound distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

4-(3,3-diethyl-4H-isoquinolin-1-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-17(4-2)13-14-7-5-6-8-15(14)16(18-17)19-9-11-20-12-10-19/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHQUARTWZTGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=N1)N3CCOCC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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